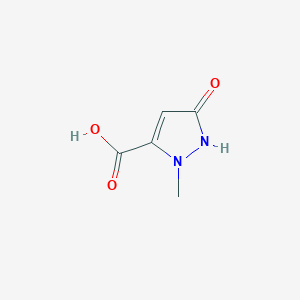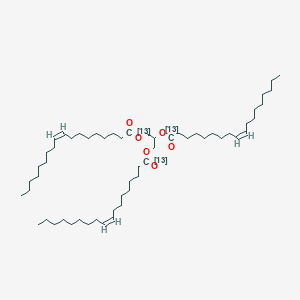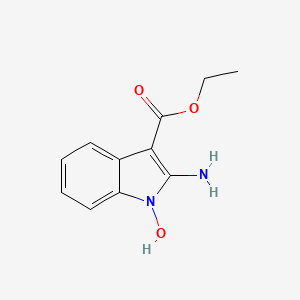
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Desmethylflunitrazepam and is a derivative of Flunitrazepam, which is a benzodiazepine medication used for the treatment of insomnia and anxiety disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone is not fully understood, but it is believed to interact with the GABA-A receptor in a manner similar to benzodiazepines. This interaction results in the enhancement of GABAergic neurotransmission, leading to sedative, anxiolytic, and hypnotic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone have been studied extensively. This compound has been found to have significant effects on the central nervous system, including sedation, anxiolysis, and hypnosis. It has also been found to have anticonvulsant properties and may have potential applications in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone in lab experiments is its potency and selectivity. This compound has been found to have significant effects on the central nervous system at low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. One area of interest is its potential applications in the treatment of epilepsy, as this compound has been found to have anticonvulsant properties. Another area of interest is its potential applications in the treatment of anxiety disorders and insomnia, as it has been found to have sedative and anxiolytic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and neurotransmitters.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone has been extensively studied for its potential applications in scientific research. This compound has been found to have significant effects on the central nervous system, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitters.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-(N-propan-2-ylanilino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-13(2)19(16-6-4-3-5-7-16)12-17(20)14-8-10-15(18)11-9-14/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLVBYZCXLSAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=C(C=C1)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541128 | |
| Record name | 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | |
CAS RN |
93957-51-8 | |
| Record name | 1-(4-Fluorophenyl)-2-[phenyl(propan-2-yl)amino]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)



![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)








